molecular formula C11H21NO5S B114599 tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate CAS No. 141699-59-4

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Cat. No.: B114599
CAS No.: 141699-59-4
M. Wt: 279.36 g/mol
InChI Key: WOEQSXAIPTXOPY-UHFFFAOYSA-N
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Description

“tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C11H21NO5S . It has a molecular weight of 279.353 Da . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-9(6-8-12)17-18(4,14)15/h9H,5-8H2,1-4H3 . This indicates the specific arrangement of atoms in the molecule and can be used to derive its three-dimensional structure.


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 407.2±34.0 °C at 760 mmHg . The melting point is 95 °C . The compound’s flash point is 200.1±25.7 °C .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate is utilized in the synthesis of significant biological compounds. For instance, it acts as a key intermediate in the production of Vandetanib, a medication used for certain types of cancer treatment (Wang, Wang, Tang, & Xu, 2015). Similarly, it is instrumental in synthesizing other biologically active compounds such as crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

  • Production of Piperidine Derivatives : The compound is pivotal in producing diverse piperidine derivatives, which have extensive applications in pharmaceuticals and synthetic chemistry. For example, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone leads to tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for preparing various piperidine derivatives (Moskalenko & Boev, 2014).

  • Crystallographic and Structural Studies : X-ray studies of tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate reveal its 4-enol form and provide insights into the molecular packing and hydrogen bonding within its structure (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

  • Synthesis of Alkaloids : This compound is used in the enantioselective synthesis of various alkaloids, demonstrating its versatility as a chiral building block. For instance, it has been used to prepare biologically active alkaloids like sedridine and coniine (Passarella, Barilli, Belinghieri, Fassi, Riva, Sacchetti, Silvani, & Danieli, 2005).

  • Intermediate in Anticancer Drugs : It serves as an intermediate for small molecule anticancer drugs. The compound can be synthesized from commercially available materials and optimized for high yield, demonstrating its potential in developing new cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral . This means it’s toxic if swallowed. The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

Mechanism of Action

Properties

IUPAC Name

tert-butyl 4-methylsulfonyloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-9(6-8-12)17-18(4,14)15/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEQSXAIPTXOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400455
Record name tert-Butyl 4-[(methanesulfonyl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141699-59-4
Record name 4-[(Methylsulfonyl)oxy]piperidine-1-carboxylic acid tert-butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141699-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[(methanesulfonyl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)-4-(methanesulfonyloxy)piperidine
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Synthesis routes and methods I

Procedure details

To a solution of 1.00 g (4.97 mmol) of N-t-butoxycarbonyl-4-hydroxypiperidine and 0.83 ml (5.96 mmol) of triethylamine in 50 ml of methylene chloride was added 0.46 ml (5.96 mmol) of methanesulfonylchloride under ice-cooling and stirring and the mixture was stirred at room temperature for 30 minutes. The reaction mixture was washed with an aqueous saturated sodium bicarbonate solution and water and dried. The solvent was distilled off. The residue was washed with hexane to obtain 1.37 g of the desired compound (98.6%, colorless powder), mp: 87.0°-88.0° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
98.6%

Synthesis routes and methods II

Procedure details

To tert-butyl 4-hydroxypiperidine-1-carboxylate (402 mg, 2.0 mmol) in methylene chloride (20 mL) and triethylamine (303 mg, 3.0 mmol) at 4° C. was added methanesulfonyl chloride (274 mg, 2.4 mmol) drop-wise. The reaction was brought to ambient temperature and was stirred for 1 hour. The reaction mixture was concentrated in vacuo and diluted in diethyl ether (20 mL). The solution was washed with 1N hydrochloric acid (3 mL), water (3 mL), and saturated sodium bicarbonate (3 mL). The organics were dried (sodium sulfate) and concentrated in vacuo to afford tert-butyl4-(methylsulfonyloxy)piperidine-1-carboxylate in quantitative yield. The product was used directly in the next step without further purification. A mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (427 mg, 2.2 mmol), tert-butyl4-(methylsulfonyloxy)piperidine-1-carboxylate (2.0 mmol), and cesium carbonate (847 mg, 2.6 mmol) in DMF (5 mL) was stirred at 100° C. overnight. The mixture was diluted with saturated aqueous NaHCO3 and extracted with EtOAc (3×). The combined organic layers were dried over Na2SO4, filtered and concentrated to provide crude pale yellow oil 884 mg. MS (m/z): 378 (M+H)+.
Quantity
402 mg
Type
reactant
Reaction Step One
Quantity
303 mg
Type
reactant
Reaction Step One
Quantity
274 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (25.55 g, 123 mmol) in CH2Cl2 (250 ml), cooled to 0° C., is slowly added Et3N (18.95 ml, 135.4 mmol) followed by methane sulfonyl chloride (9.569 ml, 123.14 mmol) and DMAP (152 mg, 1.23 mmol). The mixture is stirred at room temperature overnight. The suspension is diluted with CH2Cl2 and the phases are separated. The aqueous phase is re-extracted 3× with CH2Cl2. The combined organic layers are washed with brine, dried over Na2SO4, filtered and the filtrate is concentrated in vacuo. Upon concentration, the desired compound precipitates and is collected by filtration to afford, after drying in HV, the title compound as a colorless solid.
Quantity
25.55 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
18.95 mL
Type
reactant
Reaction Step Two
Quantity
9.569 mL
Type
reactant
Reaction Step Three
Name
Quantity
152 mg
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Methanesulfonyl chloride (4.10 mL, 6.07 g, 52.9 mmol) was added dropwise to a solution of 1-(t-butoxycarbonyl)-4-(hydroxymethyl)piperidine from Step A (10.0 g, 46.4 mmol) and triethylamine (9.80 mL, 7.11 g, 70.3 mmol) in methylene chloride (140 mL) at 5-8° C. After 1 h, the mixture was diluted with ethyl acetate (400 mL) and washed with water (200 mL). The aqueous layer was extracted with ethyl acetate (2×150 mL) and the combined organic layers were washed with 1 N aq. HCl (200 mL), saturated aq. sodium bicarbonate (200 mL), and saturated aq. brine (200 mL). The organic layer was dried (sodium sulfate), decanted, and evaporated to give 13.58 g of 1-(t-butoxycarbonyl)piperidin-4-yl methanesulfonate as a pale yellow solid.
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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